molecular formula C11H8N2O4 B3059670 Methyl 8-nitroquinoline-2-carboxylate CAS No. 110683-76-6

Methyl 8-nitroquinoline-2-carboxylate

Cat. No.: B3059670
CAS No.: 110683-76-6
M. Wt: 232.19 g/mol
InChI Key: ZJSFNHZUYTYDFN-UHFFFAOYSA-N
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Description

Methyl 8-nitroquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Scientific Research Applications

Methyl 8-nitroquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other organic materials .

Future Directions

Quinoline derivatives, including “Methyl 8-nitroquinoline-2-carboxylate”, continue to be of interest in the field of medicinal chemistry due to their diverse pharmacological activities . Future research may focus on developing more efficient and sustainable synthesis methods, exploring new biological activities, and improving the drug-likeness of quinoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-nitroquinoline-2-carboxylate typically involves the nitration of 2-methylquinoline followed by oxidation and esterification. The basic scheme of transformations includes:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of eco-efficient and inexpensive reagents, as well as green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 8-nitroquinoline-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and ester functionality make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .

Properties

IUPAC Name

methyl 8-nitroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)8-6-5-7-3-2-4-9(13(15)16)10(7)12-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSFNHZUYTYDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553936
Record name Methyl 8-nitroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110683-76-6
Record name Methyl 8-nitroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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